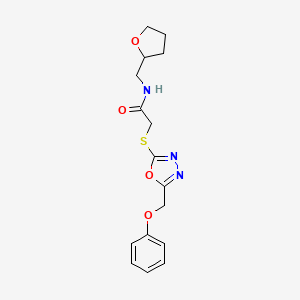![molecular formula C15H13N3O2S B6525801 3-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine CAS No. 1011686-86-4](/img/structure/B6525801.png)
3-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine is a useful research compound. Its molecular formula is C15H13N3O2S and its molecular weight is 299.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.07284784 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine involves multi-step organic reactions:
Formation of the Oxadiazole Ring:
Reagents: Hydrazine hydrate, carbon disulfide, and phenylmethanol
Conditions: Reflux in ethanol
Reaction: Phenylmethanol reacts with carbon disulfide and hydrazine hydrate to form the intermediate oxadiazole ring.
Thioether Formation:
Reagents: Pyridine-3-carboxaldehyde, the oxadiazole intermediate, and thiourea
Reaction: The oxadiazole intermediate reacts with pyridine-3-carboxaldehyde and thiourea to form the thioether linkage.
Industrial Production Methods:
Industrial production may involve a streamlined version of the laboratory synthesis, focusing on optimizing yield and purity through advanced techniques like continuous flow chemistry, automation, and catalytic methods.
Types of Reactions:
Oxidation:
Converts the sulfanyl group to a sulfoxide or sulfone.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Conditions: Mild, room temperature.
Reduction:
Reduction of oxadiazole or pyridine rings.
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature, inert atmosphere.
Substitution:
Aromatic substitution on the pyridine or phenyl rings.
Reagents: Various nucleophiles or electrophiles.
Conditions: Specific to the type of substitution.
Major Products:
The oxidation and reduction reactions produce sulfoxides, sulfones, alcohols, or reduced heterocycles.
Substitution reactions yield derivatives with different functional groups attached to the aromatic rings.
Chemistry:
As a precursor or intermediate in the synthesis of complex organic molecules.
Used in the study of sulfur and nitrogen heterocycles.
Biology:
Potential bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Used in the study of enzyme inhibition and receptor binding.
Medicine:
As a lead compound in drug discovery for treating various diseases.
Modified derivatives might act as pharmaceuticals with specific therapeutic effects.
Industry:
Employed in the production of specialized materials, such as advanced polymers or organic semiconductors.
Used as a catalyst or a reagent in industrial chemical processes.
Mechanism of Action
Molecular Targets: Enzymes, receptors, DNA, or other cellular components.
Pathways Involved: The compound might inhibit enzymes by binding to active sites, interfere with receptor signaling pathways, or intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
3-(Bromomethyl)pyridine
5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol
Pyridine-3-thiol
Uniqueness:
The presence of the oxadiazole ring distinguishes it from simple pyridine derivatives.
The sulfanylmethyl linkage introduces additional reactive sites, enhancing its versatility in chemical reactions and potential bioactivities.
3-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine stands out due to its complex structure, which combines various functional groups, making it a valuable compound in scientific research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities highlight its importance in multiple fields.
Properties
IUPAC Name |
2-(phenoxymethyl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-2-6-13(7-3-1)19-10-14-17-18-15(20-14)21-11-12-5-4-8-16-9-12/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOURGNCXGBJBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[4-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride](/img/structure/B6525739.png)
![1-(3-chlorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethan-1-one](/img/structure/B6525747.png)
![3-({[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B6525757.png)
![2-({[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B6525778.png)
![3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B6525785.png)

![2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B6525798.png)
![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-[(furan-2-yl)methyl]urea](/img/structure/B6525802.png)
![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexylurea](/img/structure/B6525807.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-2-(4-methylbenzenesulfonamido)acetamide](/img/structure/B6525812.png)
![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-methylurea](/img/structure/B6525820.png)
![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)-3-(3-hydroxypropyl)urea](/img/structure/B6525826.png)
![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)-3-(2-methoxyethyl)urea](/img/structure/B6525827.png)
![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-(2-methoxyethyl)urea](/img/structure/B6525830.png)
